(3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the indole core, followed by the introduction of the dimethylaminoethyl group and the final formation of the methylene bridge. The reaction conditions may vary, but common reagents include strong bases, solvents like toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters such as temperature, catalyst loading, and solvent choice to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
(3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Manganese (II) iodide: A metal iodide with different chemical properties.
tert-Butyl carbamate: An organic compound with a carbamate functional group .
Uniqueness
What sets (3Z)-3-({[2-(DIMETHYLAMINO)ETHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique indole core structure combined with the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyliminomethyl]-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)8-7-14-9-11-10-5-3-4-6-12(10)15-13(11)17/h3-6,9,15,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSRSLTBDGXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=CC1=C(NC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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